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Compound of Interest

Compound Name: ML162

Cat. No.: B162735 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of ML162, a

compound widely used to induce ferroptosis. Recent evidence has fundamentally shifted our

understanding of its mechanism of action.

Frequently Asked Questions (FAQs)
Q1: Is ML162 a specific inhibitor of Glutathione Peroxidase 4 (GPX4)?

A1: While initially characterized as a GPX4 inhibitor, recent studies have shown that ML162
and the related compound RSL3 do not directly inhibit recombinant GPX4 in biochemical

assays.[1][2] Instead, they are potent inhibitors of another selenoprotein, Thioredoxin

Reductase 1 (TXNRD1).[1][2] Therefore, attributing all cellular effects of ML162 solely to GPX4

inhibition is likely inaccurate.

Q2: What is the primary off-target of ML162?

A2: The primary and most well-characterized off-target of ML162 is Thioredoxin Reductase 1

(TXNRD1).[1][2] ML162's inhibitory effect on TXNRD1 has been demonstrated in both

biochemical and cellular assays.[2]

Q3: Are there other potential off-targets of ML162?
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A3: Yes, as a chloroacetamide-containing compound, ML162 is a reactive electrophile with the

potential for low proteome-wide selectivity and multiple off-target interactions.[3] Proteomic

studies have suggested that ML162 can covalently bind to numerous cellular proteins.[3] For

instance, some studies have identified highly abundant proteins like tubulins as potential off-

targets.[4]

Q4: Why is the cell death induced by ML162 not always fully rescued by ferrostatin-1?

A4: The incomplete rescue of ML162-induced cell death by the ferroptosis inhibitor ferrostatin-1

is likely due to its off-target effects.[4] Inhibition of other crucial cellular targets, such as

TXNRD1, can trigger cell death pathways that are independent of or parallel to classical

ferroptosis, and thus not fully reversible by ferrostatin-1 alone.

Q5: How does the off-target profile of ML162 compare to other ferroptosis inducers like

ML210?

A5: ML162, a chloroacetamide-based inhibitor, exhibits broader off-target effects compared to

ML210, which has a nitroisoxazole warhead. Proteome reactivity profiling has shown that

ML162 engages in a larger number of covalent interactions with cellular proteins than ML210,

indicating lower selectivity.[3]
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Issue Possible Cause Recommended Action

Incomplete rescue of cell

death with ferrostatin-1.

The observed cell death may

not be solely due to

ferroptosis. ML162's off-target

inhibition of proteins like

TXNRD1 could be inducing

other cell death pathways.

- Use additional inhibitors to

dissect the cell death

mechanism (e.g., apoptosis or

necroptosis inhibitors).-

Validate findings with genetic

approaches, such as siRNA-

mediated knockdown of GPX4

and TXNRD1, to confirm the

involvement of each target.-

Consider using a more

selective GPX4 inhibitor, such

as ML210, as a control.

Discrepancy between cellular

and biochemical assay results.

ML162 may not directly inhibit

purified GPX4 in biochemical

assays, while showing potent

effects in cellular assays. This

is consistent with its primary

off-target being TXNRD1 within

the cellular environment.

- Perform direct enzymatic

assays with recombinant

TXNRD1 to confirm its

inhibition by ML162.- Utilize

cellular thermal shift assays

(CETSA) to verify target

engagement of both GPX4 and

TXNRD1 in intact cells.

Unexpected changes in

cellular redox state.

Inhibition of TXNRD1 by

ML162 can significantly impact

the thioredoxin system, a

major cellular antioxidant

pathway, leading to broader

redox imbalances than would

be expected from GPX4

inhibition alone.

- Measure the activity of the

thioredoxin system directly

using probes like RX1.[5] -

Assess overall cellular redox

state using probes for reactive

oxygen species (ROS) and

glutathione levels.

Variability in experimental

results.

The high reactivity of the

chloroacetamide warhead in

ML162 can lead to interactions

with various cellular

components, potentially

causing batch-to-batch or

- Ensure consistent

experimental conditions (e.g.,

cell density, incubation time,

compound concentration).-

Use freshly prepared ML162

solutions for each experiment.-
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experiment-to-experiment

variability.

Include positive and negative

controls in all assays.

Quantitative Data on ML162 Off-Target Effects
While a comprehensive quantitative profile of all ML162 off-targets is still an active area of

research, the following table summarizes key findings regarding its interaction with TXNRD1.

Target Compound Assay Type Metric Value Reference

TXNRD1
RSL3 &

ML162
nanoDSF

Thermal Shift

(ΔTm)

+2.0°C &

+2.3°C (at

100 µM)

[1]

GPX1 Auranofin
Enzymatic

Assay
IC50 4.7 µM [1]

TXNRD1 Auranofin
Enzymatic

Assay
IC50 ~19.0 µM [1]

Note: Direct IC50 values for ML162 against TXNRD1 are not consistently reported in the

reviewed literature, but thermal shift assays confirm direct binding and inhibition.

Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of ML162's binding to its potential targets (e.g., GPX4

and TXNRD1) in intact cells.

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired

concentration of ML162 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

Heat Shock: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell

suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3

minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease

inhibitors.

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze

the levels of the target proteins (GPX4, TXNRD1) in the soluble fraction by Western blotting

or other quantitative protein analysis methods. A shift in the melting curve to a higher

temperature in the presence of ML162 indicates target engagement.[6][7][8][9]

2. TXNRD1 Activity Assay in Cell Lysates

This assay measures the enzymatic activity of TXNRD1 in cells treated with ML162.

Cell Treatment and Lysis: Treat cells with ML162 or vehicle as described above. After

treatment, wash the cells and lyse them in a suitable buffer.

Activity Measurement: The activity of TXNRD1 can be measured using various methods,

including the insulin reduction assay or specific fluorescent probes like RX1.[5][10]

Insulin Reduction Assay: This assay measures the reduction of insulin by thioredoxin,

which is in turn reduced by TXNRD1. The reduction of insulin leads to its precipitation,

which can be quantified by measuring the turbidity of the solution.

RX1 Probe Assay: The RX1 probe is a selective substrate for TXNRD1.[5] Upon reduction

by TXNRD1, the probe releases a fluorescent reporter, and the increase in fluorescence is

proportional to TXNRD1 activity.

Data Analysis: Compare the TXNRD1 activity in ML162-treated cells to that in vehicle-treated

cells to determine the extent of inhibition.

3. Competitive Chemical Proteomics for Off-Target Profiling

This advanced technique can identify a broader range of ML162's cellular targets.
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Probe Synthesis: Synthesize a chemical probe version of ML162 that contains a "clickable"

tag, such as an alkyne or azide group.

Cell Treatment and Lysis: Treat cells with the ML162 probe. For competitive profiling, pre-

incubate cells with an excess of untagged ML162 before adding the probe.

Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag

(e.g., biotin) to the probe-bound proteins.

Protein Enrichment and Identification: Use streptavidin beads to enrich the biotin-tagged

proteins. Elute the bound proteins and identify them using mass spectrometry.

Data Analysis: Proteins that are pulled down by the probe but not in the presence of excess

untagged ML162 are considered potential off-targets.[4][11]
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Caption: Updated mechanism of action for ML162.
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Unexpected Experimental Outcome
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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